2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide typically involves the coupling of an indole derivative with an acetylamino group and a methoxybenzyl group. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and may require specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of products depending on the substituents introduced.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is another indole derivative with similar biological activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anticancer properties.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino group enhances its potential as an anti-inflammatory agent, while the methoxybenzyl group may improve its pharmacokinetic properties.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxybenzyl)acetamide is an indole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies. The compound's unique structure, featuring an acetylamino group and a methoxybenzyl moiety, contributes to its promising therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3 with a molecular weight of approximately 314.36 g/mol. The compound is characterized by the following structural features:
- Indole moiety : Contributes to the compound's interaction with biological targets.
- Acetylamino group : Enhances solubility and potential bioactivity.
- Methoxybenzyl group : May influence pharmacokinetics and receptor binding.
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that similar compounds directed tumor cells towards apoptosis, a critical pathway for anticancer action. The evaluation involved various cancer cell lines, including A549 (lung cancer) and C6 (glioma), using assays such as MTT and caspase-3 activation to assess cytotoxicity and apoptotic induction .
Antiviral Potential
Indole derivatives have also been investigated for their antiviral activities. A related study discussed the efficacy of N-heterocycles in inhibiting viral replication, with some compounds demonstrating EC50 values in the micromolar range against respiratory syncytial virus (RSV) . While specific data on this compound is limited, its structural similarity to known antiviral agents suggests potential effectiveness.
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well-documented. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB, which plays a pivotal role in inflammation . This suggests that the compound may possess similar anti-inflammatory capabilities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with specific receptors may modulate signaling pathways involved in cell growth and apoptosis.
- Inhibition of Enzymatic Activity : Indole derivatives often inhibit enzymes crucial for cancer cell proliferation or viral replication.
Study on Anticancer Activity
In a study assessing various indole derivatives' anticancer effects, compounds were tested against multiple cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy .
Investigation of Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of related indole compounds. The findings demonstrated significant reductions in cytokine levels following treatment with these compounds, indicating their potential as therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-14(24)22-18-4-3-5-19-17(18)10-11-23(19)13-20(25)21-12-15-6-8-16(26-2)9-7-15/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
XHTUGRRDCPQNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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